Quin C1

Description

Structure

3D Structure

Properties

IUPAC Name |

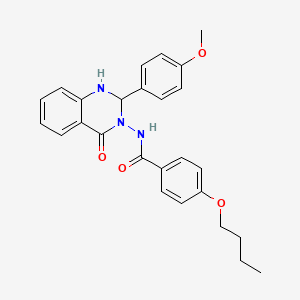

4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORVAHQXRDLSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quin C1: A Technical Guide to its Mechanism of Action as a Formyl Peptide Receptor 2 (FPR2/ALX) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin C1 is a potent and selective synthetic agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). This G protein-coupled receptor plays a critical role in the resolution of inflammation. Activation of FPR2/ALX by this compound initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory responses and promote a pro-resolving cellular phenotype. This document provides an in-depth technical overview of the mechanism of action of this compound, including its effects on inflammatory mediator production and the underlying signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Core Mechanism of Action: FPR2/ALX Agonism

This compound exerts its biological effects through specific binding to and activation of FPR2/ALX[1]. This receptor is expressed on various immune cells, including microglia, neutrophils, and monocytes. Upon activation by agonists like this compound, FPR2/ALX can initiate distinct signaling pathways that lead to a reduction in pro-inflammatory responses and an enhancement of anti-inflammatory and pro-resolving processes.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the in vitro effects of this compound on key inflammatory markers.

Table 1: Effect of this compound on LPS-Induced Inflammatory Mediator Production in Microglia

| Cell Line | Stimulant | This compound Concentration | Time Point | Measured Effect | Reference |

| BV2 (murine microglia) | LPS (50 ng/mL) | 100 nM | 24 and 48 hours | Significant suppression of TNF-α production | [1] |

| BV2 (murine microglia) | LPS (50 ng/mL) | 100 nM | 24 and 48 hours | Significant suppression of Nitric Oxide (NO) production | [1] |

| BV2 (murine microglia) | LPS (50 ng/mL) | 100 nM | 48 hours | Significant enhancement of IL-10 production | [1] |

Table 2: Effect of this compound on FPR2/ALX Internalization

| Cell Line | This compound Concentration | Effect | Reference |

| HeLa cells stably expressing human FPR2/ALX | > 1 µM | Elicits FPR2/ALX internalization | [2] |

Signaling Pathways

The activation of FPR2/ALX by this compound can trigger two main signaling cascades, leading to its anti-inflammatory and pro-resolving effects. The engagement of a specific pathway can be ligand-dependent, a phenomenon known as biased agonism.

3.1. G Protein-Dependent Pathway

Classical G protein-coupled receptor (GPCR) signaling involves the activation of heterotrimeric G proteins. For FPR2/ALX, this typically involves Gαi, which inhibits adenylyl cyclase, and the release of Gβγ subunits. These subunits can activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC) and the ERK/MAPK pathway.

3.2. β-Arrestin-Dependent (G Protein-Independent) Pathway

Agonists like this compound can promote a "biased" signaling cascade that is independent of G-protein coupling and is mediated by β-arrestins. This pathway is often associated with the pro-resolving functions of FPR2/ALX. Upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin 2 is recruited. This can lead to the activation of the p38 MAPK signaling pathway, which is implicated in the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory responses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

4.1. Measurement of Cytokine and Nitric Oxide Production in LPS-Stimulated BV2 Microglia

This protocol outlines the steps to quantify the effect of this compound on the production of TNF-α, IL-10, and Nitric Oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 murine microglial cells.

Materials:

-

BV2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent System for NO measurement

-

ELISA kits for mouse TNF-α and IL-10

-

96-well cell culture plates

-

Spectrophotometer (for NO measurement)

-

Plate reader (for ELISA)

Procedure:

-

Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Pre-treatment: The following day, replace the medium with fresh DMEM. Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

-

Stimulation: After the pre-treatment period, stimulate the cells with LPS (50 ng/mL) for 24 or 48 hours. Include control wells with vehicle only and LPS only.

-

Supernatant Collection: After the incubation period, centrifuge the plates at 400 x g for 5 minutes and collect the supernatants for analysis.

-

Nitric Oxide Measurement:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (from Griess Reagent kit) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a spectrophotometer. Calculate NO concentration based on a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Follow the manufacturer's instructions for the mouse TNF-α and IL-10 ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate and then add the collected cell culture supernatants and standards.

-

Incubate, wash, and then add the detection antibody.

-

Incubate, wash, and add the enzyme conjugate (e.g., HRP-streptavidin).

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curves.

-

4.2. Western Blot for p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK in BV2 cells treated with this compound, as an indicator of β-arrestin-dependent signaling.

Materials:

-

BV2 murine microglial cell line

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed BV2 cells in 6-well plates. Once confluent, treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.

Conclusion

This compound is a valuable research tool for investigating the roles of FPR2/ALX in inflammation and its resolution. Its specific agonistic activity allows for the targeted modulation of this key receptor. The anti-inflammatory effects of this compound, characterized by the suppression of pro-inflammatory mediators like TNF-α and NO, and the promotion of the anti-inflammatory cytokine IL-10, are mediated through the activation of FPR2/ALX and the subsequent engagement of downstream signaling pathways, including the pro-resolving p38 MAPK cascade. The provided experimental protocols offer a framework for further elucidation of the precise molecular mechanisms and therapeutic potential of this compound and other FPR2/ALX agonists.

References

Quin-C1: A Selective Fpr2 Agonist for Modulating Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide) has emerged as a potent and highly selective synthetic agonist for the Formyl Peptide Receptor 2 (Fpr2), a G protein-coupled receptor critically involved in the regulation of inflammatory processes. This document provides a comprehensive technical overview of Quin-C1, detailing its pharmacological properties, signaling pathways, and the experimental methodologies used for its characterization. Quin-C1 exhibits biased agonism, potently inducing calcium mobilization and chemotaxis while demonstrating minimal stimulation of superoxide production. This unique profile, coupled with its demonstrated anti-inflammatory effects in preclinical models, positions Quin-C1 as a valuable tool for investigating Fpr2-mediated signaling and as a potential therapeutic lead for inflammatory disorders.

Introduction to Quin-C1 and Fpr2

The Formyl Peptide Receptor (Fpr) family, comprising Fpr1, Fpr2, and Fpr3 in humans, are key players in the innate immune response, recognizing a diverse array of pathogen- and host-derived ligands. Fpr2, in particular, is a promiscuous receptor that binds to a wide range of structurally distinct agonists, leading to either pro-inflammatory or pro-resolving cellular responses. This dual functionality makes Fpr2 an attractive therapeutic target.

Quin-C1 is a small molecule agonist that displays high selectivity for Fpr2 over Fpr1.[1][2] Its discovery through library screening has provided researchers with a valuable chemical probe to dissect the complex signaling cascades governed by Fpr2.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Quin-C1 in various functional assays.

Table 1: Potency of Quin-C1 in Fpr2-Mediated Responses

| Assay | Cell Type | Parameter | Value | Reference(s) |

| Calcium Mobilization | Fpr2-transfected mast cells | EC50 | 15 nM | [3] |

| Multiple Activities | Neutrophils, Fpr2-expressing cells | pEC50 | 5.72 | [4] |

| Fpr2 Desensitization | Not specified | IC50 | 0.04 µM | [5] |

Table 2: Selectivity Profile of Quin-C1

| Receptor | Activity | Observation | Reference(s) |

| Fpr1 | Agonism | No significant calcium mobilization in Fpr1-transfected cells | |

| Fpr1 | Binding | Does not inhibit [3H]fMLF binding at concentrations up to 100 µM |

Table 3: In Vitro Anti-Inflammatory and Biased Agonist Effects of Quin-C1

| Assay | Cell Type/Model | Effect | Concentration | Reference(s) |

| ROS Production | Immortalised murine microglia (BV2 cells) | Reduction of LPS and Aβ1-42-induced ROS to baseline | 100 nM | |

| ROS Production | Human neutrophils | No substantial superoxide generation | Up to 100 µM | |

| TNFα Production | LPS-stimulated BV2 cells | Significant suppression | 100 nM | |

| Nitric Oxide (NO) Production | LPS-stimulated BV2 cells | Significant suppression | 100 nM | |

| IL-10 Production | LPS-stimulated BV2 cells | Significant enhancement | 100 nM |

Table 4: In Vivo Anti-Inflammatory Effects of Quin-C1

| Animal Model | Effect | Reference(s) |

| Bleomycin-induced lung injury (mouse) | Reduced expression of TNF-α, IL-1β, keratinocyte-derived chemokine, TGF-β1, and CXCL10 | |

| Bleomycin-induced lung injury (mouse) | Reduced neutrophil and lymphocyte counts in bronchoalveolar lavage fluid and decreased collagen deposition |

Signaling Pathways Activated by Quin-C1

Upon binding to Fpr2, Quin-C1 initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptors. The primary pathway involves the activation of Gαi proteins, leading to the dissociation of Gβγ subunits. This triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Concurrently, activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinases (ERK), has been observed.

References

- 1. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]

- 2. Cytokine-induced neutrophil chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 4. mdpi.com [mdpi.com]

- 5. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Resolving Role of Quin C1 in Modulating Microglial Phenotype: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microglial activation is a central process in neuroinflammation, contributing significantly to the pathology of various neurodegenerative diseases. The modulation of microglial phenotype from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) state represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), in driving this phenotypic shift. We present quantitative data on its effects on key microglial markers, detailed experimental protocols for reproducing and extending these findings, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction

Neuroinflammation, orchestrated by the brain's resident immune cells, the microglia, is a double-edged sword. While essential for clearing pathogens and cellular debris, chronic microglial activation can lead to the release of neurotoxic mediators, exacerbating neuronal damage. Microglia exist on a spectrum of activation states, with the M1 phenotype characterized by the production of pro-inflammatory cytokines like TNFα and nitric oxide (NO), and the M2 phenotype associated with the release of anti-inflammatory cytokines such as IL-10 and the expression of surface markers like CD206.

This compound is a small molecule agonist that selectively targets Fpr2, a G-protein coupled receptor implicated in the resolution of inflammation.[1] Activation of Fpr2 by this compound in microglia has been shown to suppress pro-inflammatory responses and promote a pro-resolving phenotype, making it a molecule of significant interest for therapeutic development in neurodegenerative disorders.[1]

Quantitative Data on this compound's Effect on Microglial Phenotype

The following tables summarize the quantitative effects of this compound on key markers of microglial activation in different experimental models.

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Markers in BV2 Microglia

| Marker | Treatment | Concentration | Time Point | Result |

| TNFα | LPS | 50 ng/mL | 24h | Increased |

| LPS + this compound | 50 ng/mL + 100 nM | 24h | Significantly Suppressed | |

| LPS | 50 ng/mL | 48h | Increased | |

| LPS + this compound | 50 ng/mL + 100 nM | 48h | Significantly Suppressed | |

| Nitric Oxide (NO) | LPS | 50 ng/mL | 24h | Increased |

| LPS + this compound | 50 ng/mL + 100 nM | 24h | Significantly Suppressed | |

| LPS | 50 ng/mL | 48h | Increased | |

| LPS + this compound | 50 ng/mL + 100 nM | 48h | Significantly Suppressed |

Data derived from Wickstead et al., 2018.[1] The term "Significantly Suppressed" indicates a statistically significant reduction compared to LPS treatment alone, though specific numerical values are not provided in the source.

Table 2: Effect of this compound on LPS-Induced Anti-inflammatory Marker in BV2 Microglia

| Marker | Treatment | Concentration | Time Point | Result |

| IL-10 | LPS | 50 ng/mL | 48h | No significant change |

| LPS + this compound | 50 ng/mL + 100 nM | 48h | Significantly Enhanced |

Data derived from Wickstead et al., 2018.[1] The term "Significantly Enhanced" indicates a statistically significant increase compared to LPS treatment alone, though specific numerical values are not provided in the source.

Table 3: Effect of this compound on Aβ1-42-Induced Phenotypic Markers in Primary Murine Microglia

| Marker | Treatment | Concentration | Time Point | Result |

| CD38 (M1 marker) | Aβ1-42 | 100 nM | 48h | Increased |

| Aβ1-42 + this compound | 100 nM + 100 nM | 48h | Reduced | |

| CD206 (M2 marker) | Aβ1-42 | 100 nM | 48h | No significant change |

| Aβ1-42 + this compound | 100 nM + 100 nM | 48h | Increased |

Data derived from Wickstead et al., 2018.[1] Specific quantitative reductions or increases are not available in the source.

Table 4: Effect of this compound on LPS- and Aβ1-42-Induced Reactive Oxygen Species (ROS) Production

| Cell Type | Stimulus | Concentration | This compound Concentration | Result |

| BV2 Microglia | LPS | 50 ng/mL | 100 nM | Reduced to baseline |

| BV2 Microglia | Aβ1-42 | 100 nM | 100 nM | Reduced to baseline |

Data derived from Wickstead et al., 2018. The effect was blocked by the Fpr2 antagonist, WRW4.

Signaling Pathways

Activation of Fpr2 by this compound initiates a signaling cascade that shifts the microglial phenotype towards a pro-resolving state. This involves the inhibition of pro-inflammatory pathways and the potential activation of anti-inflammatory pathways.

Figure 1: Proposed signaling pathway of this compound in microglia.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture

-

BV2 Microglial Cell Line:

-

Culture BV2 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days when they reach 80-90% confluency.

-

-

Primary Murine Microglia Isolation:

-

Euthanize neonatal (P0-P2) mouse pups and dissect the cortices.

-

Mechanically dissociate the tissue and incubate with trypsin-EDTA to obtain a single-cell suspension.

-

Plate the mixed glial cell suspension in T75 flasks coated with poly-D-lysine.

-

After 7-10 days, when a confluent astrocyte layer has formed, isolate microglia by gentle shaking.

-

Plate purified microglia for subsequent experiments.

-

Experimental Workflow for In Vitro Studies

The following diagram illustrates the general workflow for investigating the effects of this compound on microglia.

Figure 2: General experimental workflow for in vitro studies.

Specific Assay Protocols

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect cell culture supernatants at 24 and 48 hours post-treatment.

-

In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate NO concentration based on a sodium nitrite standard curve.

-

-

Reactive Oxygen Species (ROS) Detection (carboxy-H2DCFDA):

-

Wash cells with pre-warmed PBS.

-

Load cells with 10 µM carboxy-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash cells to remove excess probe.

-

Add phenol red-free medium and the respective stimuli (LPS or Aβ1-42) followed by this compound.

-

Measure fluorescence intensity at excitation/emission wavelengths of ~495/525 nm at various time points using a fluorescence plate reader or microscope.

-

-

Flow Cytometry for CD38 and CD206:

-

Harvest primary microglia 48 hours after treatment.

-

Wash cells with FACS buffer (PBS containing 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain cells with fluorescently conjugated antibodies against CD38 and CD206 for 30 minutes on ice.

-

Wash cells and resuspend in FACS buffer.

-

Analyze the stained cells using a flow cytometer.

-

Discussion and Future Directions

The available data strongly suggest that this compound, through its agonistic action on Fpr2, can effectively modulate the microglial phenotype. It suppresses the production of key pro-inflammatory mediators while enhancing anti-inflammatory signals and reducing oxidative stress. This positions Fpr2 as a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.

Future research should focus on:

-

Elucidating the precise downstream signaling cascades activated by this compound in microglia to better understand its mechanism of action.

-

Conducting in vivo studies in animal models of neurodegeneration to validate the therapeutic potential of this compound.

-

Investigating the long-term effects of Fpr2 modulation on microglial function and brain homeostasis.

By providing a comprehensive resource for researchers, this guide aims to facilitate further investigation into the promising therapeutic avenue of Fpr2 agonism for the treatment of neuroinflammatory disorders.

References

An In-depth Technical Guide to the Discovery and Synthesis of Quin C1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin C1, a selective non-peptide agonist of the Formyl Peptide Receptor 2 (FPR2), represents a significant milestone in the development of modulators for inflammatory and immune responses. Discovered through high-throughput screening, this quinazolinone derivative has demonstrated a unique biased agonism, selectively activating certain FPR2-mediated pathways without triggering pro-inflammatory responses like superoxide generation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and an analysis of its signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Discovery and Background

This compound, with the chemical name 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide, was first identified by Nanamori and colleagues in 2004 as a novel, non-peptide ligand for the Formyl Peptide Receptor-Like 1 (FPRL1), now more commonly known as FPR2[1][2][3]. The discovery was the result of a high-throughput screening of a compound library aimed at identifying new pharmacological tools to study FPR2[1][4].

FPR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in host defense and the regulation of inflammation. It recognizes a diverse range of ligands, including N-formylated peptides from bacteria and mitochondria, as well as various endogenous pro- and anti-inflammatory mediators. The identification of this compound as a selective FPR2 agonist provided a valuable chemical probe to dissect the complex signaling cascades initiated by this receptor.

Physicochemical and Biological Properties

This compound is a small molecule with the molecular formula C26H27N3O4 and a molecular weight of 445.5 g/mol . Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C26H27N3O4 | PubChem |

| Molecular Weight | 445.5 g/mol | PubChem |

| IUPAC Name | 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | PubChem |

| CAS Number | 778577-09-0 | PubChem |

| Topological Polar Surface Area | 79.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Caption: Table 1. Physicochemical properties of this compound.

The biological activity of this compound is characterized by its selective agonism at FPR2. Notably, it exhibits biased signaling, meaning it activates only a subset of the downstream pathways typically associated with FPR2 activation. A key feature of this compound is its inability to induce superoxide generation in neutrophils, a common pro-inflammatory response mediated by other FPR2 agonists.

| Biological Activity | EC50 / IC50 | Cell Type / Assay | Source |

| Degranulation (β-glucuronidase release) | 1.88 x 10⁻⁶ M | RBL-FPRL1 cells | |

| Calcium Mobilization | ~1.4 µM | FPR2-expressing cells | |

| FPR2 Desensitization | 0.04 μM | N/A | |

| Superoxide Generation | No activity up to 100 µM | Neutrophils |

Caption: Table 2. Quantitative biological activity of this compound.

Synthesis of this compound

While the original discovery paper by Nanamori et al. (2004) does not provide a detailed synthesis protocol, the synthesis of this compound can be achieved through established methods for the preparation of 3-amino-2-aryl-quinazolin-4(3H)-ones. The following represents a plausible synthetic route based on general procedures for this class of compounds.

Experimental Protocol

Step 1: Synthesis of 2-(4-methoxybenzoyl)aminobenzoic acid

To a solution of anthranilic acid in a suitable solvent such as pyridine or dichloromethane, an equimolar amount of 4-methoxybenzoyl chloride is added dropwise at 0°C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting product is typically precipitated by the addition of water or a dilute acid solution, filtered, washed, and dried.

Step 2: Synthesis of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

The 2-(4-methoxybenzoyl)aminobenzoic acid from the previous step is heated under reflux with acetic anhydride for several hours. After cooling, the product crystallizes and is collected by filtration, washed with a cold solvent like ethanol, and dried to yield the benzoxazinone intermediate.

Step 3: Synthesis of 3-amino-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

The 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is dissolved in a solvent such as ethanol or pyridine, and an excess of hydrazine hydrate is added. The mixture is then heated to reflux for several hours. Upon cooling, the product precipitates and is collected by filtration, washed, and dried.

Step 4: Synthesis of 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (this compound)

The 3-amino-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is dissolved in a suitable aprotic solvent like dichloromethane or DMF, and a base such as triethylamine or pyridine is added. 4-Butoxybenzoyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion. The final product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.

Synthesis Workflow

Caption: A representative synthetic workflow for this compound.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to FPR2, a receptor coupled to inhibitory G-proteins (Gi). Upon activation by this compound, FPR2 initiates a signaling cascade that leads to selective downstream effects. Unlike many other FPR2 agonists, this compound does not robustly activate the NADPH oxidase complex responsible for superoxide production. However, it does stimulate other pathways, including:

-

Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and activation of protein kinase C (PKC).

-

MAPK Pathway: Phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, a key regulator of cell survival and metabolism.

The biased nature of this compound's signaling makes it a particularly interesting molecule for therapeutic development, as it may be possible to harness the beneficial anti-inflammatory and pro-resolving effects of FPR2 activation without inducing detrimental pro-inflammatory responses.

Caption: Signaling pathways activated by this compound through FPR2.

Conclusion

This compound stands as a pioneering example of a selective, non-peptide agonist for FPR2. Its discovery has not only provided a crucial tool for investigating the intricacies of FPR2 signaling but has also opened new avenues for the development of biased agonists as therapeutic agents. The ability of this compound to elicit specific anti-inflammatory and pro-resolving cellular responses without triggering harmful oxidative bursts highlights the potential of targeting FPR2 for the treatment of a variety of inflammatory diseases. This technical guide consolidates the key information regarding the discovery and synthesis of this compound, offering a foundational resource for further research and development in this promising area of pharmacology.

References

- 1. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Quin-C1: A Selective Fpr2 Agonist for the Mitigation of Neuroinflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of Quin-C1, a selective Formyl Peptide Receptor 2 (Fpr2) agonist, in modulating neuroinflammatory pathways. This document details the mechanism of action, experimental validation, and potential therapeutic implications of Quin-C1 in neurodegenerative diseases characterized by chronic inflammation.

Executive Summary

Neuroinflammation, primarily driven by the activation of microglia and astrocytes, is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease (AD).[1] Persistent activation of these glial cells contributes to a chronic, pro-inflammatory environment within the central nervous system (CNS), leading to neuronal damage and disease progression.[1] Quin-C1, a selective agonist of the Formyl Peptide Receptor 2 (Fpr2), has demonstrated significant potential in shifting the microglial phenotype from a pro-inflammatory to a pro-resolving state. This guide will explore the current understanding of Quin-C1's impact on neuroinflammatory cascades, supported by experimental data.

Mechanism of Action: Fpr2-Mediated Neuroinflammation Resolution

Quin-C1 exerts its anti-inflammatory effects through the activation of Fpr2, a G protein-coupled receptor expressed on microglia.[1] Fpr2 plays a crucial role in the resolution of inflammation.[1] The proposed signaling pathway for Quin-C1's action is initiated by its binding to Fpr2 on the microglial cell surface. This interaction is hypothesized to trigger downstream signaling cascades that ultimately lead to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory and pro-resolving factors.

Caption: Proposed signaling pathway of Quin-C1 via Fpr2 activation in microglia.

Experimental Data on the Effects of Quin-C1

The following tables summarize the key findings from in vitro studies investigating the impact of Quin-C1 on microglial activation and neuroinflammatory markers.

Modulation of Cytokine and Inflammatory Mediator Production

| Inflammatory Mediator | Experimental Model | Treatment | Outcome |

| TNFα | LPS-stimulated BV2 cells | 100nM Quin-C1 | Significant suppression at 24h and 48h[1] |

| Nitric Oxide (NO) | LPS-stimulated BV2 cells | 100nM Quin-C1 | Significant suppression at 24h and 48h |

| IL-10 | LPS-stimulated BV2 cells | 100nM Quin-C1 | Significant enhancement at 48h |

Reduction of Oxidative Stress

| Parameter | Experimental Model | Treatment | Outcome |

| Reactive Oxygen Species (ROS) | LPS-stimulated BV2 cells | 100nM Quin-C1 | Reduction to baseline levels |

| Reactive Oxygen Species (ROS) | Aβ1-42-stimulated BV2 cells | 100nM Quin-C1 | Reduction to baseline levels |

Promotion of a Pro-Resolving Microglial Phenotype

| Microglial Marker | Experimental Model | Treatment | Outcome |

| CD38 (Pro-inflammatory) | Aβ1-42-stimulated primary murine microglia | Quin-C1 | Reduced expression |

| CD206 (Pro-resolving) | Aβ1-42-stimulated primary murine microglia | Quin-C1 | Increased expression |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for evaluating the effects of Quin-C1.

Cell Culture and Treatment

-

Cell Line: Immortalized murine microglia (BV2 cells) and primary murine microglia.

-

Stimulation:

-

Lipopolysaccharide (LPS): 50 ng/mL for 1 hour prior to Quin-C1 treatment for cytokine and NO production assays.

-

LPS (50 ng/mL) or Amyloid-beta 1-42 (Aβ1-42) (100 nM) for 10 minutes prior to Quin-C1 for ROS production assays.

-

Aβ1-42 for 24 hours prior to Quin-C1 for primary microglia phenotyping.

-

-

Quin-C1 Treatment: 100 nM.

-

Antagonist (for validation): Fpr2 antagonist WRW4 (10 μM) added 5 minutes prior to Quin-C1.

Caption: Workflow for cytokine and nitric oxide production assays.

Measurement of Reactive Oxygen Species (ROS)

-

Reagent: Carboxy-H2DCFDA.

-

Procedure: ROS production was monitored every 5 minutes for up to 2 hours following treatment.

Flow Cytometry for Microglial Phenotyping

-

Cell Type: Primary murine microglia.

-

Markers: CD38 and CD206.

-

Procedure: Expression of CD38 and CD206 was detected by flow cytometry 48 hours after Aβ1-42 administration.

Caption: Workflow for primary microglia phenotyping.

Conclusion and Future Directions

Quin-C1 represents a promising therapeutic candidate for neurodegenerative disorders by selectively targeting Fpr2 to dampen neuroinflammation and promote a pro-resolving microglial phenotype. The available data strongly suggests that Quin-C1 can effectively reduce oxidative stress and the production of pro-inflammatory cytokines while enhancing the release of anti-inflammatory mediators. Further research is warranted to elucidate the detailed downstream signaling pathways activated by Quin-C1 and to evaluate its efficacy and safety in preclinical animal models of neurodegenerative diseases. The development of selective Fpr2 agonists like Quin-C1 could offer a novel therapeutic strategy to combat the chronic neuroinflammation that drives the progression of these devastating disorders.

References

Formyl Peptide Receptor 2 (Fpr2) Signaling and the Modulatory Role of Quin C1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Formyl Peptide Receptor 2 (Fpr2), a G-protein coupled receptor (GPCR), stands as a critical regulator of the inflammatory response. Its promiscuous nature, recognizing a diverse array of endogenous and exogenous ligands, positions it as a key player in both the initiation and resolution of inflammation. This dual functionality has made Fpr2 a highly attractive therapeutic target for a spectrum of inflammatory, neurodegenerative, and cardiovascular diseases. This technical guide provides a comprehensive overview of Fpr2 signaling, its multifaceted roles, and the specific modulatory effects of the synthetic agonist, Quin C1. Detailed experimental protocols for studying Fpr2 signaling are provided, alongside quantitative data for key ligands, to facilitate further research and drug development in this promising area.

Introduction to Formyl Peptide Receptor 2 (Fpr2)

Fpr2, also known as Lipoxin A4 Receptor (ALX), is a member of the formyl peptide receptor family.[1] Unlike its counterpart, Fpr1, which is a high-affinity receptor for N-formyl peptides, Fpr2 exhibits a lower affinity for these bacterial and mitochondrial-derived products.[1][2] However, Fpr2 compensates with its remarkable ability to bind a wide range of structurally diverse ligands, including lipid mediators like Lipoxin A4 (LXA4) and Resolvin D1, protein/peptide agonists such as Annexin A1 (AnxA1) and Serum Amyloid A (SAA), and synthetic small molecules.[3][4] This broad ligand recognition is central to its dual role in inflammation, capable of transducing both pro- and anti-inflammatory signals.

Fpr2 Signaling Pathways

Fpr2 primarily couples to inhibitory G-proteins of the Gi/o subfamily, leading to the dissociation of the Gα and Gβγ subunits upon ligand binding. This initiates a cascade of downstream signaling events that are often ligand and cell-type specific, a phenomenon known as biased agonism. The major signaling pathways activated by Fpr2 are detailed below.

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway

Activation of the Gβγ subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates Protein Kinase C (PKC) isoforms, which then phosphorylate a variety of downstream targets, influencing cellular processes like degranulation and superoxide production in immune cells.

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway

The Gβγ subunit can also activate Phosphoinositide 3-Kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This leads to the phosphorylation and activation of Akt, a key regulator of cell survival, proliferation, and metabolism.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Fpr2 activation can also trigger the Mitogen-Activated Protein Kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. Activation of these kinases can lead to the phosphorylation of transcription factors, thereby regulating the expression of genes involved in inflammation, cell growth, and differentiation.

Caption: Mechanism of Action of this compound.

Quantitative Data for Fpr2 Ligands

The following tables summarize key quantitative data for this compound and other representative Fpr2 ligands. This data is essential for comparing ligand potency and selectivity.

Table 1: In Vitro Potency of Fpr2 Ligands

| Ligand | Assay | Cell Type | EC50 / pEC50 | Reference |

| This compound | Calcium Mobilization | FPR2/RBL | pEC50 = 5.72 | |

| Chemotaxis | Neutrophils | - | ||

| β-glucuronidase secretion | Neutrophils | - | ||

| Lipoxin A4 (LXA4) | Receptor Binding (Kd) | FPR2-CHO | ~1.7 nM | |

| Serum Amyloid A (SAA) | Calcium Mobilization | FPR2-HEK 293 | - | |

| Chemotaxis | Mouse PMN | - | ||

| Annexin A1 (Ac2-26) | Phagocytosis | BMDMs | - | |

| WKYMVm | Receptor Internalization | Green Fluorescent FPR2/ALX Cell Line | 1.50 x 10⁻⁵ ug/ml | |

| fMLF | Chemotaxis | FPR2-expressing cells | ~5 µM |

Table 2: In Vivo Effects of this compound

| Animal Model | Inflammatory Stimulus | This compound Dose | Outcome | Reference |

| Mouse | Bleomycin-induced lung injury | - | Reduced expression of TNF-α, IL-1β, KC, and TGF-β1 | |

| Mouse | LPS-induced neuroinflammation | 100 nM (in vitro) | Reduced ROS production, suppressed TNF-α and NO |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study Fpr2 signaling.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following Fpr2 activation.

Materials:

-

Cells expressing Fpr2 (e.g., HEK293-Fpr2, HL-60-Fpr2)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable buffer

-

Fpr2 agonists (e.g., this compound)

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture to 80-90% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

-

Remove culture medium from cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Remove the loading solution and wash the cells 2-3 times with HBS to remove extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add the Fpr2 agonist at various concentrations.

-

Immediately begin recording the fluorescence ratio over time to capture the transient calcium flux.

-

-

Data Analysis: The change in intracellular calcium is represented by the ratio of fluorescence intensities at 340 nm and 380 nm. Calculate EC50 values from the dose-response curves.

dot

References

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Biasing the lipoxin A4/formyl peptide receptor 2 pushes inflammatory resolution | Semantic Scholar [semanticscholar.org]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Quin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), has emerged as a promising small molecule with potent anti-inflammatory and pro-resolving properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on microglial cells, the resident immune cells of the central nervous system. This document summarizes the available data on its impact on inflammatory mediators, outlines key experimental protocols for its study, and visualizes the known signaling pathways involved in its anti-inflammatory effects. While significant qualitative evidence supports the anti-inflammatory role of this compound, a notable gap exists in the public domain regarding precise quantitative data such as IC50 values for cytokine inhibition and exact fold-changes for anti-inflammatory marker expression.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia, when activated by inflammatory stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ), release a cascade of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS). This sustained inflammatory response contributes to neuronal damage and disease progression. Consequently, therapeutic strategies aimed at modulating microglial activation and promoting a shift towards a pro-resolving phenotype are of significant interest.

This compound has been identified as a selective agonist of Fpr2, a G protein-coupled receptor known to play a crucial role in the resolution of inflammation.[1] Activation of Fpr2 by endogenous and synthetic ligands can initiate signaling pathways that dampen pro-inflammatory responses and promote tissue repair. This guide delves into the specific anti-inflammatory effects of this compound, providing a foundational resource for researchers in the field.

Mechanism of Action: Fpr2-Mediated Anti-Inflammation

This compound exerts its anti-inflammatory effects primarily through the activation of Fpr2 on microglial cells. This interaction triggers a downstream signaling cascade that ultimately leads to the suppression of pro-inflammatory pathways and the enhancement of pro-resolving functions.

Signaling Pathway

The binding of this compound to Fpr2 is believed to initiate a signaling cascade involving the p38 mitogen-activated protein kinase (MAPK) pathway and the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, this compound effectively reduces the production of these inflammatory mediators.

Data on Anti-inflammatory Properties

While precise quantitative data for this compound is limited in the available literature, qualitative studies consistently demonstrate its significant anti-inflammatory effects. The following tables summarize these observed effects on key inflammatory markers.

Table 1: Effect of this compound on Pro-Inflammatory Markers in Microglia

| Marker | Stimulus | Cell Type | Treatment | Observed Effect | Citation |

| TNF-α | LPS (50 ng/mL) | BV2 cells, Primary murine microglia | 100 nM this compound | Significant Decrease | [1] |

| Nitric Oxide (NO) | LPS (50 ng/mL) | BV2 cells, Primary murine microglia | 100 nM this compound | Significant Decrease | [1] |

| Reactive Oxygen Species (ROS) | LPS (50 ng/mL), Aβ1-42 (100 nM) | BV2 cells, Primary murine microglia | 100 nM this compound | Reduction to baseline levels | [1] |

| CD38 (M1 Marker) | Aβ1-42 (100 nM) | Primary murine microglia | This compound | Decrease | [1] |

Table 2: Effect of this compound on Anti-Inflammatory / Pro-Resolving Markers in Microglia

| Marker | Stimulus | Cell Type | Treatment | Observed Effect | Citation |

| IL-10 | LPS (50 ng/mL) | BV2 cells, Primary murine microglia | 100 nM this compound | Significant Increase | |

| CD206 (M2 Marker) | Aβ1-42 (100 nM) | Primary murine microglia | This compound | Increase |

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for studying the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 (immortalized murine microglia)

-

Primary murine microglia (isolated from neonatal mouse brains)

-

-

Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Stimulation:

-

Lipopolysaccharide (LPS): 50 ng/mL for 1 hour prior to this compound treatment.

-

Amyloid-beta 1-42 (Aβ1-42): 100 nM for 24 hours prior to this compound treatment.

-

-

This compound Treatment: 100 nM concentration is typically used.

-

Incubation: Cells are typically analyzed at 24 and 48 hours post-treatment.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay:

-

Collect cell culture supernatants at 24 and 48 hours post-treatment.

-

Measure nitrite (a stable metabolite of NO) concentration using the Griess reagent assay according to the manufacturer's instructions.

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate nitrite concentration based on a sodium nitrite standard curve.

-

-

TNF-α and IL-10 ELISA:

-

Collect cell culture supernatants at 24 and 48 hours post-treatment.

-

Measure the concentration of TNF-α and IL-10 using commercially available ELISA kits.

-

Follow the manufacturer's protocol for the specific kit used.

-

Read the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the provided standards.

-

Reactive Oxygen Species (ROS) Detection

-

Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive fluorescent probe.

-

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate.

-

After stimulation and treatment, wash the cells with a buffered saline solution.

-

Load the cells with the ROS-sensitive probe (e.g., 10 µM DCFDA) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).

-

Flow Cytometry for Microglial Phenotyping

-

Markers:

-

CD11b (microglial marker)

-

CD45 (to distinguish microglia from infiltrating macrophages)

-

CD38 (M1-like marker)

-

CD206 (M2-like marker)

-

-

Procedure:

-

Harvest cells at 48 hours post-treatment.

-

Prepare a single-cell suspension.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain cells with fluorescently conjugated antibodies against the markers of interest.

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify the percentage of cells expressing CD38 and CD206 within the microglial population (CD11b+/CD45low).

-

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of microglial-mediated neuroinflammation. Its ability to suppress pro-inflammatory mediators and promote a pro-resolving phenotype through the Fpr2 signaling pathway makes it an attractive candidate for further investigation in the context of neurodegenerative diseases.

A critical next step for the field will be to establish robust quantitative data for this compound's effects, including IC50 values for the inhibition of key pro-inflammatory cytokines and detailed dose-response curves. Furthermore, elucidation of the complete downstream signaling cascade following Fpr2 activation will provide a more comprehensive understanding of its mechanism of action and may reveal additional therapeutic targets. In vivo studies are also warranted to validate the anti-inflammatory efficacy of this compound in relevant animal models of neuroinflammation and neurodegeneration.

References

The Effect of Quin C1 on Reactive Oxygen Species Production: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Quin C1's effect on the production of reactive oxygen species (ROS). This compound, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2/ALX), has demonstrated significant anti-inflammatory properties, partly through its modulation of oxidative stress. This document synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Core Findings: this compound as a Modulator of Induced ROS Production

This compound has been identified as a potent modulator of ROS production, particularly in the context of inflammation. Research indicates that this compound does not typically induce ROS on its own in immune cells like neutrophils[1]. Instead, its primary role in regulating ROS is demonstrated by its ability to significantly reduce ROS levels that are elevated by inflammatory stimuli.

In microglial cells, the resident immune cells of the central nervous system, this compound effectively counteracts the oxidative stress induced by agents like lipopolysaccharide (LPS) and amyloid-beta 1-42 (Aβ1-42)[2]. Studies have shown that treatment with this compound can return induced ROS production to baseline levels, highlighting its potential as a therapeutic agent in neuroinflammatory conditions where oxidative stress is a key pathological contributor[2]. This effect is dose-dependent, with significant reductions in ROS observed at concentrations as low as 0.1 µM[3].

The mechanism underlying this ROS reduction is directly linked to its agonistic activity on the Formyl Peptide Receptor 2 (Fpr2)[2]. Fpr2 is a G-protein coupled receptor known to play a crucial role in the resolution of inflammation. The inhibitory effect of this compound on ROS production is nullified by the presence of an Fpr2 antagonist, such as WRW4, confirming the receptor's central role in this signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on ROS production as reported in the literature.

Table 1: Effect of this compound on Induced ROS Production in Microglial Cells

| Cell Type | Inducing Agent | This compound Concentration | Observed Effect on ROS Production | Reference |

| Immortalized Murine Microglia (BV2) | LPS (50ng/ml) | 100nM | Reduced ROS production back to baseline levels. | |

| Immortalized Murine Microglia (BV2) | Aβ1-42 (100nM) | 100nM | Reduced ROS production back to baseline levels. | |

| Mouse Microglial N9 Cells | LPS | 0.1 µM | Statistically significant reduction in ROS production. | |

| Mouse Microglial N9 Cells | LPS | 1 µM | Statistically significant reduction in ROS production. |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of this compound in modulating ROS and a typical experimental workflow for assessing its effects.

Caption: Signaling pathway of this compound in reducing inflammation-induced ROS.

Caption: Experimental workflow for measuring this compound's effect on ROS.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound and ROS production.

Protocol 1: In Vitro Measurement of ROS in Microglial Cells

This protocol is based on methodologies used to assess the effect of this compound on LPS and Aβ1-42 induced ROS production in immortalized murine microglia (BV2 cells).

1. Cell Culture and Seeding:

- Culture immortalized murine microglia (BV2 cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Seed cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.

2. Induction of ROS and Treatment:

- The following day, remove the culture medium.

- Induce ROS production by treating the cells with either LPS (final concentration 50 ng/ml) or Aβ1-42 (final concentration 100 nM) for 10 minutes.

- Immediately following induction, treat the cells with this compound (final concentration 100 nM) or a vehicle control.

- For antagonist studies, pre-incubate cells with the Fpr2 antagonist WRW4 (10 µM) for 5 minutes prior to the addition of this compound.

3. ROS Detection:

- Prepare a working solution of the ROS-sensitive fluorescent probe, carboxy-H2DCFDA, in serum-free medium or PBS at a final concentration of 10 µM.

- After the treatment period, wash the cells once with warm PBS.

- Add 100 µL of the carboxy-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

4. Fluorescence Measurement:

- Following incubation with the probe, wash the cells twice with PBS to remove any excess probe.

- Add 100 µL of PBS to each well.

- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

- For kinetic studies, measurements can be taken at regular intervals (e.g., every 5 minutes) for up to 2 hours.

5. Data Analysis:

- Subtract the background fluorescence from wells containing no cells.

- Normalize the fluorescence intensity of the treatment groups to the vehicle control group.

- Express the results as a fold change or percentage of the control. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

This technical guide provides a foundational understanding of this compound's role in mitigating ROS production. The presented data, pathways, and protocols offer a valuable resource for researchers and professionals in the field of drug development, particularly those targeting inflammatory and neurodegenerative diseases.

References

- 1. Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Quin C1: A Novel Modulator of Microglial Activity in Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Neuroinflammation, driven by the brain's resident immune cells, the microglia, is a critical component of AD pathogenesis. Chronically activated microglia release pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to a neurotoxic environment. Consequently, strategies to modulate microglial activation towards a neuroprotective, pro-resolving phenotype represent a promising therapeutic avenue. This document provides a comprehensive technical overview of Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), and its role in mitigating key aspects of neuroinflammation pertinent to Alzheimer's disease research.

Introduction to this compound and its Target: Fpr2

This compound is a small molecule agonist that exhibits high selectivity for Fpr2, a G-protein coupled receptor expressed on various immune cells, including microglia.[1][2] In the context of the central nervous system, Fpr2 activation is implicated in the resolution of inflammation.[1] The stimulation of Fpr2 by agonists such as this compound has been shown to shift microglia from a pro-inflammatory (M1-like) state to a pro-resolving (M2-like) phenotype. This modulation of microglial activity is characterized by a reduction in the secretion of neurotoxic factors and an increase in the release of anti-inflammatory and neuroprotective molecules.[1][3]

Mechanism of Action: Fpr2-Mediated Signaling

Upon binding of this compound, Fpr2 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, Fpr2 activation typically involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Concurrently, the dissociation of the Gβγ subunits can activate downstream effector molecules. Key signaling pathways implicated in Fpr2-mediated effects in microglia include:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates PKC, influencing a variety of cellular processes including cytokine production.

-

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This pathway is crucial for cell survival, proliferation, and differentiation. In microglia, activation of the PI3K/Akt pathway can promote a shift towards an anti-inflammatory phenotype.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Fpr2 activation can modulate the activity of MAPK family members such as extracellular signal-regulated kinase (ERK) 1/2 and p38 MAPK. The differential activation of these kinases can fine-tune the inflammatory response.

The culmination of these signaling events leads to the modulation of transcription factors that regulate the expression of inflammatory genes.

References

- 1. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]

The Therapeutic Potential of Quin C1 in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, primarily driven by the chronic activation of microglia, is a key pathological feature across a spectrum of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. Modulating this inflammatory response presents a promising therapeutic avenue. Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2/ALX), has emerged as a potential candidate for mitigating neuroinflammation. This technical guide provides an in-depth overview of the core scientific principles underlying the therapeutic potential of this compound. It summarizes the available quantitative data, details key experimental protocols for its evaluation, and visualizes its proposed mechanism of action and experimental workflows.

Introduction to this compound and the Fpr2/ALX Receptor

This compound is a small molecule agonist that exhibits high selectivity for the Formyl Peptide Receptor 2 (Fpr2), also known as the Lipoxin A4 Receptor (ALX). Fpr2 is a G protein-coupled receptor expressed on various immune cells, including microglia, the resident immune cells of the central nervous system. The activation of Fpr2 is pivotal in the resolution of inflammation, a process critical for tissue homeostasis and repair. In the context of neurodegeneration, targeting Fpr2 with agonists like this compound offers a strategy to shift the microglial phenotype from a pro-inflammatory state to a pro-resolving, neuroprotective one.

Mechanism of Action of this compound in Microglia

This compound exerts its anti-inflammatory and neuroprotective effects primarily by modulating microglial activity. Upon binding to Fpr2, this compound is thought to initiate a signaling cascade that leads to the suppression of pro-inflammatory pathways and the enhancement of pro-resolving functions.

Signaling Pathway

The proposed signaling pathway for this compound in microglia involves the activation of Fpr2, which in turn can lead to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. This results in a decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO). Concurrently, Fpr2 activation can promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and reduce oxidative stress by inhibiting the generation of reactive oxygen species (ROS).

An In-depth Technical Guide on C1q and its Interaction with the Innate Immune System

A Note on Terminology: This guide focuses on the complement component C1q. Initial research indicates that the query "Quin C1" may be a misnomer for "C1q," a critical protein in the innate immune system. A separate, less ubiquitously studied molecule, "Quin-C1," has been identified as a selective agonist for the formyl peptide receptor 2 (Fpr2) and is not the subject of this in-depth guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction to the C1 Complex and C1q

The complement system is a cornerstone of the innate immune system, acting as a rapid and potent defense mechanism against pathogens and altered host cells. The first component of the classical complement pathway is the C1 complex, a calcium-dependent macromolecule with a molecular weight of approximately 790 kDa. The C1 complex is composed of a recognition subunit, C1q, and a tetrameric protease unit, C1r₂s₂.

C1q is the foundational element of the C1 complex, responsible for recognizing and binding to a diverse array of molecular patterns. Structurally, C1q is a 460 kDa glycoprotein with a unique and elegant architecture resembling a "bouquet of tulips".[1][2] It is assembled from 18 polypeptide chains of three distinct types (A, B, and C) that form six heterotrimeric subunits. Each subunit consists of a C-terminal globular "head" domain (gC1q) and an N-terminal collagen-like "stalk" region (cLr). The six collagenous stalks associate to form a fibril-like central portion, from which the six globular heads radiate outwards. This hexameric structure is crucial for its function, allowing for multivalent binding to its various ligands.[1][3]

While historically considered a product of the liver, it is now understood that C1q is primarily synthesized by myeloid cells, including macrophages and dendritic cells, particularly in peripheral tissues.[4]

C1q as a Pattern Recognition Molecule in Innate Immunity

C1q functions as a pattern recognition receptor (PRR), a key feature of the innate immune system. It identifies molecular patterns associated with pathogens (PAMPs) and danger signals from damaged host cells (DAMPs).

Ligand Recognition: The globular head domains of C1q are responsible for its broad ligand-binding capacity. C1q can recognize and bind to:

-

Immune Complexes: The most well-known function of C1q is its binding to the Fc regions of antigen-bound IgM and certain IgG subclasses (IgG1, IgG2, and IgG3), which initiates the classical complement pathway.

-

Apoptotic and Necrotic Cells: C1q directly binds to molecules exposed on the surface of apoptotic and necrotic cells, such as phosphatidylserine, facilitating their clearance by phagocytes. This process is vital for maintaining tissue homeostasis and preventing autoimmunity.

-

Pathogen Surfaces: C1q can directly recognize and bind to surface structures of various pathogens, including bacteria, viruses, and fungi, in an antibody-independent manner.

-

Other Molecular Patterns: C1q also interacts with other molecules such as C-reactive protein (CRP), pentraxins, and amyloid-β fibrils.

The Classical Complement Pathway

The binding of C1q to its ligands triggers a conformational change in the C1 complex, leading to the activation of the associated proteases, C1r and C1s. This initiates the classical complement pathway, a proteolytic cascade with profound immunological consequences.

Signaling Pathway of Classical Complement Activation

Caption: Initiation and propagation of the classical complement pathway.

The key outcomes of this pathway are:

-

Opsonization: The deposition of C3b molecules on the surface of pathogens or apoptotic cells, marking them for phagocytosis.

-

Inflammation: The generation of anaphylatoxins, C3a and C5a, which are potent pro-inflammatory mediators that recruit and activate immune cells.

-

Cell Lysis: The formation of the Membrane Attack Complex (MAC), which creates pores in the membranes of target cells, leading to their lysis.

Non-Complement Mediated Functions and Signaling of C1q

Beyond its role in initiating the complement cascade, C1q has significant complement-independent functions, primarily through its interaction with various cell surface receptors. These interactions modulate the function of innate immune cells, particularly macrophages, monocytes, and dendritic cells.

C1q Receptors and Cellular Responses

C1q interacts with several receptors, including:

-

gC1qR/C1qBP (globular C1q receptor): Binds to the globular heads of C1q.

-

cC1qR/Calreticulin (collagenous C1q receptor): Binds to the collagen-like tails of C1q and often works in concert with other receptors like LRP1 (CD91).

-

Other receptors: C1q has also been shown to interact with CD91, integrins, and SIGN-R1.

Modulation of Macrophage and Dendritic Cell Function

C1q binding to its receptors on macrophages and dendritic cells can trigger several signaling pathways, generally promoting an anti-inflammatory and pro-resolving phenotype.

-

Enhanced Phagocytosis: C1q enhances the phagocytic uptake of apoptotic cells and pathogens.

-

Cytokine Modulation: C1q can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while promoting the secretion of the anti-inflammatory cytokine IL-10.

-

Signaling Pathway Modulation: In macrophages, C1q has been shown to modulate key signaling pathways:

-

Suppression of NF-κB: C1q can inhibit the activation of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.

-

Modulation of JAK-STAT and PPAR signaling: C1q can suppress the JAK-STAT pathway and activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is consistent with a shift towards an M2-like anti-inflammatory macrophage phenotype.

-

Signaling Diagram: C1q Modulation of Macrophage Activity

Caption: C1q signaling in macrophages promotes an anti-inflammatory state.

Quantitative Data

The following tables summarize key quantitative data related to C1q.

Table 1: C1q Concentration in Human Plasma

| Condition | Mean C1q Concentration (mg/L) | Range (mg/L) | Reference(s) |

| Healthy Adults | 170 | 76 - 264 | |

| Healthy Adults | 113 ± 40 | - | |

| Healthy Adults (60-81 years) | 161 | - | |

| Intracerebral Hemorrhage Patients | 225.04 | 156.10 - 280.15 |

Table 2: C1q Binding Affinities

| Ligand | Affinity Constant (Kd) | Method | Reference(s) |

| Monomeric IgG | ~100 µM (for a single globular head) | SPR | |

| IgM | 1.69 x 10⁻⁷ M | SPR |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study C1q function.

Quantification of C1q in Serum/Plasma

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A sandwich ELISA is a highly sensitive and specific method for quantifying C1q levels in biological fluids.

Protocol Outline:

-

Coating: A 96-well microplate is coated with a capture antibody (e.g., monoclonal anti-human C1q).

-

Blocking: Non-specific binding sites in the wells are blocked with a suitable blocking buffer (e.g., 3% non-fat milk in PBST).

-

Sample Incubation: Serum or plasma samples, along with a standard curve of purified C1q, are added to the wells and incubated. C1q in the samples binds to the capture antibody.

-

Detection Antibody: A detection antibody (e.g., polyclonal goat anti-human C1q) is added, which binds to a different epitope on the captured C1q.

-

Enzyme Conjugate: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-goat IgG) is added.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of C1q in the samples is determined by interpolating from the standard curve.

C1q Binding Assay

Method: Solid-Phase Radioimmunoassay (SPRIA) or ELISA-based assays.

Principle: These assays measure the ability of C1q to bind to a specific ligand, such as an antibody or a pathogen-associated molecular pattern, that is immobilized on a solid surface.

Protocol Outline:

-

Antigen Coating: A microplate is coated with the antigen of interest (e.g., a specific protein or heat-aggregated gamma globulin).

-

Antibody Binding: The specific antibody (e.g., IgG or IgM) is added and allowed to bind to the antigen.

-

C1q Incubation: Purified C1q is added to the wells and incubated. C1q will bind to the Fc portion of the antigen-bound antibodies.

-

Detection: The amount of bound C1q is detected. This can be achieved using a radiolabeled anti-C1q antibody (in SPRIA) or an enzyme-linked anti-C1q antibody followed by a substrate (in an ELISA format).

-

Quantification: The signal generated is proportional to the amount of C1q bound.

Classical Complement Pathway Functional Assay

Method: Hemolytic Assay (CH50)

Principle: The CH50 assay measures the total functional activity of the classical complement pathway by assessing its ability to lyse antibody-sensitized sheep erythrocytes.

Protocol Outline:

-

Erythrocyte Sensitization: Sheep red blood cells (SRBCs) are incubated with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin).

-

Serum Incubation: The antibody-sensitized erythrocytes are incubated with serial dilutions of the test serum.

-

Lysis: If the classical complement pathway is functional, the C1 complex will be activated, leading to the formation of the MAC and lysis of the erythrocytes.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.

-

CH50 Unit Calculation: The CH50 unit is the reciprocal of the serum dilution that causes 50% lysis of the erythrocytes.

Experimental Workflow Diagram: CH50 Hemolytic Assay

Caption: Workflow for the classical pathway hemolytic (CH50) assay.

Conclusion